
Methyl 5-(4-formylphenyl)nicotinate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 5-(4-formylphenyl)nicotinate: is an organic compound with the molecular formula C14H11NO3 and a molecular weight of 241.24 g/mol . It is a derivative of nicotinic acid and features a formyl group attached to a phenyl ring, which is further connected to a nicotinate moiety. This compound is of interest in various fields of scientific research due to its unique chemical structure and properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Methyl 5-(4-formylphenyl)nicotinate can be synthesized through several methods. One common approach involves the Suzuki-Miyaura coupling reaction . This reaction typically employs a palladium catalyst and boronic acid derivatives to form carbon-carbon bonds. The reaction conditions are generally mild and functional group tolerant, making it a versatile method for synthesizing complex organic molecules.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch or continuous flow reactors . The use of efficient catalysts and optimized reaction conditions ensures high yield and purity of the final product. The scalability of the Suzuki-Miyaura coupling reaction makes it suitable for industrial applications.
Analyse Des Réactions Chimiques
Types of Reactions: Methyl 5-(4-formylphenyl)nicotinate undergoes various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The formyl group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4), Chromium trioxide (CrO3)
Reduction: Sodium borohydride (NaBH4), Lithium aluminum hydride (LiAlH4)
Substitution: Nitric acid (HNO3) for nitration, Halogens (Cl2, Br2) for halogenation
Major Products Formed:
Oxidation: 5-(4-Carboxyphenyl)nicotinate
Reduction: 5-(4-Hydroxymethylphenyl)nicotinate
Substitution: 5-(4-Nitrophenyl)nicotinate, 5-(4-Halophenyl)nicotinate
Applications De Recherche Scientifique
Methyl 5-(4-formylphenyl)nicotinate has a wide range of applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block for the development of pharmaceuticals and agrochemicals.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its role in drug development, particularly in the design of novel therapeutic agents targeting specific diseases.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mécanisme D'action
The mechanism of action of Methyl 5-(4-formylphenyl)nicotinate involves its interaction with specific molecular targets and pathways. The formyl group can participate in various biochemical reactions, including:
Enzyme Inhibition: The compound may inhibit certain enzymes by forming covalent bonds with active site residues.
Signal Transduction: It can modulate signaling pathways by interacting with receptors or other signaling molecules.
Gene Expression: The compound may influence gene expression by binding to DNA or transcription factors.
Comparaison Avec Des Composés Similaires
Methyl 5-(4-formylphenyl)nicotinate can be compared with other similar compounds, such as:
- Methyl 5-(3-formylphenyl)nicotinate : Similar structure but with the formyl group in a different position on the phenyl ring.
- Methyl 2-(4-formylphenyl)nicotinate : Another derivative with the formyl group attached to a different position on the nicotinate moiety.
- Methyl 5-(4-methoxyphenyl)nicotinate : Features a methoxy group instead of a formyl group, leading to different chemical properties.
Propriétés
Formule moléculaire |
C14H11NO3 |
|---|---|
Poids moléculaire |
241.24 g/mol |
Nom IUPAC |
methyl 5-(4-formylphenyl)pyridine-3-carboxylate |
InChI |
InChI=1S/C14H11NO3/c1-18-14(17)13-6-12(7-15-8-13)11-4-2-10(9-16)3-5-11/h2-9H,1H3 |
Clé InChI |
UMGIZNVMJSDMCZ-UHFFFAOYSA-N |
SMILES canonique |
COC(=O)C1=CN=CC(=C1)C2=CC=C(C=C2)C=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-([1,1'-Biphenyl]-4-yl)-2,2-dicyclohexylethanone](/img/structure/B13085663.png)
![2-{4H,5H,6H,7H-thieno[3,2-c]pyridin-4-yl}-1,3-thiazole](/img/structure/B13085665.png)
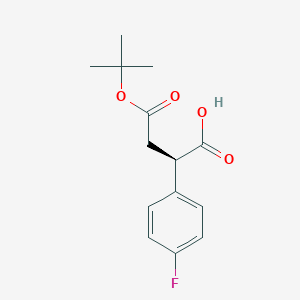
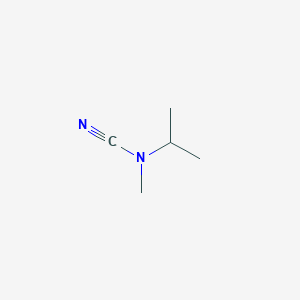
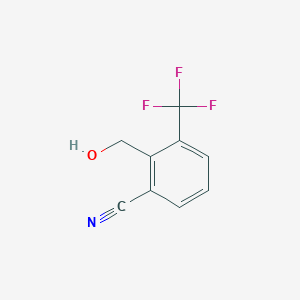
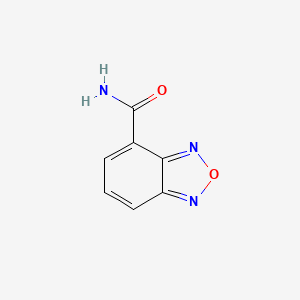
![4-Chloro-1-[(oxolan-3-yl)methyl]-1H-pyrazol-3-amine](/img/structure/B13085695.png)
![tert-Butyl 5-(iodomethyl)-2-azabicyclo[2.2.1]heptane-2-carboxylate](/img/structure/B13085705.png)
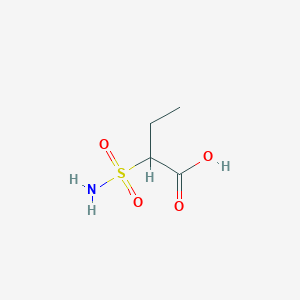
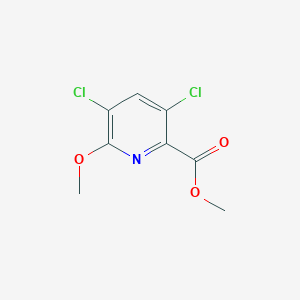


![N-methyl-N-[(1-methylpyrrolidin-3-yl)methyl]carbamoyl chloride](/img/structure/B13085753.png)
![[7-(Propan-2-yl)-4H,5H,6H,7H-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]methanol](/img/structure/B13085760.png)
